molecular formula C20H18ClN3O3S B11363487 N-benzyl-5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

N-benzyl-5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B11363487
M. Wt: 415.9 g/mol
InChI Key: LSFMULFYNGKKDG-UHFFFAOYSA-N
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Description

N-benzyl-5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a benzyl group, a chloro substituent, and a sulfonyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as amidines and β-dicarbonyl compounds.

    Introduction of the Chloro Substituent: Chlorination of the pyrimidine ring can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the Benzyl and Sulfonyl Groups: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides. The sulfonyl group can be added through sulfonylation reactions using sulfonyl chlorides in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale synthesis may require the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to evaluate its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and sulfonyl groups can influence its binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

  • N-benzyl-5-chloro-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide
  • N-benzyl-5-chloro-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

Comparison:

  • Structural Differences: The position of the methyl group on the benzyl moiety can influence the compound’s chemical properties and reactivity.
  • Unique Features: N-benzyl-5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activity or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C20H18ClN3O3S

Molecular Weight

415.9 g/mol

IUPAC Name

N-benzyl-5-chloro-2-[(2-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H18ClN3O3S/c1-14-7-5-6-10-16(14)13-28(26,27)20-23-12-17(21)18(24-20)19(25)22-11-15-8-3-2-4-9-15/h2-10,12H,11,13H2,1H3,(H,22,25)

InChI Key

LSFMULFYNGKKDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NCC3=CC=CC=C3)Cl

Origin of Product

United States

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